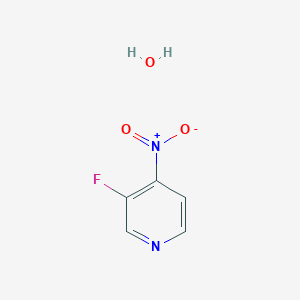

3-Fluoro-4-nitropyridine hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Fluoro-4-nitropyridine hydrate is a fluorinated pyridine derivative Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-nitropyridine hydrate typically involves the fluorination of 3-bromo-4-nitropyridine N-oxide. This reaction is carried out at room temperature and yields 3-fluoro-4-nitropyridine N-oxide, which can then be converted to 3-fluoro-4-aminopyridine through catalytic hydrogenation . Another method involves the reaction of pyridine and substituted pyridines with nitrogen pentoxide in an organic solvent to form the N-nitropyridinium ion, which is then reacted with sulfur dioxide and bisulfite in water to obtain 3-nitropyridine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Análisis De Reacciones Químicas

Types of Reactions

3-Fluoro-4-nitropyridine hydrate undergoes various chemical reactions, including nucleophilic aromatic substitution, reduction, and catalytic hydrogenation. The nitro group in the compound is particularly reactive and can be replaced by other nucleophiles under appropriate conditions .

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Fluoride anion is commonly used as a nucleophile to replace the nitro group in 3-nitropyridine derivatives.

Reduction: Catalytic hydrogenation is used to convert 3-fluoro-4-nitropyridine N-oxide to 3-fluoro-4-aminopyridine.

Major Products Formed

3-Fluoro-4-aminopyridine: Formed by the reduction of 3-fluoro-4-nitropyridine N-oxide.

Various substituted pyridines: Formed through nucleophilic aromatic substitution reactions.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

3-Fluoro-4-nitropyridine hydrate has the molecular formula C5H4FN2O2 and a molecular weight of approximately 160.10 g/mol. The compound features a pyridine ring substituted with a fluorine atom and a nitro group, which influences its chemical behavior and solubility in water. The hydrate form indicates the presence of water molecules in its crystalline structure, enhancing stability and solubility.

Medicinal Chemistry

This compound has garnered attention for its potential applications in drug development:

- Antimicrobial Activity : Preliminary studies indicate that this compound may inhibit the growth of certain bacterial strains, suggesting its potential as a therapeutic agent against resistant infections.

- Anticancer Properties : Research has shown that derivatives of this compound can selectively inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In vitro assays have demonstrated promising results with a Ki value of 2.3 μM against CDK2/cyclin complexes.

Biological Interactions

Understanding the interactions of this compound with biological systems is essential for assessing its safety and efficacy:

- Enzyme Inhibition : The compound has been reported to inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be elucidated.

- Receptor Interaction : Initial assessments suggest that it may interact with various receptors, which could lead to significant biological effects.

Case Studies

Several case studies have explored the applications and implications of this compound:

- Antimicrobial Efficacy Study : A study assessed the antimicrobial activity against various pathogens, demonstrating significant inhibition at concentrations as low as 50 μM. This suggests potential for development into a therapeutic agent against resistant bacterial strains.

- Cancer Research : In research focusing on CDK inhibitors, compounds derived from 3-Fluoro-4-nitropyridine were tested for their cytotoxic effects on cancer cell lines. Results indicated selective cytotoxicity towards cancer cells while sparing normal cells, highlighting its potential as a targeted cancer therapy.

Mecanismo De Acción

The mechanism of action of 3-Fluoro-4-nitropyridine hydrate involves its interaction with various molecular targets and pathways. The nitro group also plays a crucial role in the compound’s reactivity, making it a versatile intermediate in various chemical reactions .

Comparación Con Compuestos Similares

Similar Compounds

2-Fluoro-5-nitropyridine: Another fluorinated nitropyridine with similar reactivity and applications.

3-Fluoro-4-aminopyridine: A reduction product of 3-fluoro-4-nitropyridine hydrate with different chemical properties.

2,6-Difluoropyridine: A fluorinated pyridine with different substitution patterns and reactivity.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Actividad Biológica

3-Fluoro-4-nitropyridine hydrate is a fluorinated pyridine derivative characterized by its unique chemical structure, which includes a fluorine atom and a nitro group attached to the pyridine ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and agrochemical applications, due to its potential biological activities.

- Molecular Formula: C5H4FN2O2·H2O

- Molecular Weight: Approximately 160.10 g/mol

- Solubility: Soluble in water, enhancing its applicability in aqueous environments.

The hydrate form suggests that it contains water molecules within its crystalline structure, which may influence its stability and solubility characteristics .

The biological activity of this compound is largely attributed to the reactivity of its functional groups:

- Nitro Group: The nitro group can participate in redox reactions, potentially generating reactive intermediates that interact with cellular components. This reactivity allows it to affect various biochemical pathways.

- Fluorine Atom: The presence of fluorine enhances the compound's metabolic stability and alters its lipophilicity, making it a valuable pharmacophore in drug development .

Biological Activity and Applications

-

Pharmaceutical Development:

- This compound is explored for its potential use as an intermediate in synthesizing pharmaceuticals. Its ability to enhance the biological activity of drug molecules makes it a candidate for developing enzyme inhibitors and receptor modulators .

- In studies, fluorinated compounds have shown increased efficacy and selectivity against specific biological targets, which is crucial for drug design.

-

Agrochemical Potential:

- The compound has been investigated for its potential use in pesticides or herbicides due to its biological activity against pests. Its interactions with pest metabolic pathways could lead to the development of effective agricultural chemicals .

-

Biological Interactions:

- Initial assessments indicate that this compound may interact with various enzymes and receptors involved in metabolic processes. Further research is necessary to delineate these interactions comprehensively, particularly focusing on any toxicological effects or beneficial interactions with target biomolecules .

Research Findings and Case Studies

Several studies have documented the synthesis and biological evaluation of this compound:

- A study highlighted the synthesis of related compounds through nucleophilic aromatic substitution, demonstrating the versatility of the nitro group in facilitating chemical transformations .

- Another research effort focused on the compound's application in developing radiolabeled imaging agents for positron emission tomography (PET), showcasing its utility beyond traditional pharmaceutical applications .

Comparative Analysis with Related Compounds

| Compound | Molecular Formula | Key Biological Activity |

|---|---|---|

| This compound | C5H4FN2O2·H2O | Potential drug intermediate; agrochemical use |

| 4-Fluoro-3-nitropyridine | C5H3FN2O2 | Antibacterial agent; used in PET imaging |

| 2-Fluoro-3-nitropyridine | C5H4FN2O2 | Building block for pharmaceuticals |

This table illustrates how structural variations among fluorinated pyridines influence their biological activities and applications.

Propiedades

IUPAC Name |

3-fluoro-4-nitropyridine;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FN2O2.H2O/c6-4-3-7-2-1-5(4)8(9)10;/h1-3H;1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIPKKKWBDFKUQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1[N+](=O)[O-])F.O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.